2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzimidazole moiety, and an acetaldehyde group. Its molecular formula is C15H15N3O5, and it has a molecular weight of 317.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde typically involves multi-step organic reactions. One common method includes the catalytic coupling reaction followed by hydrolysis to remove protecting groups . The reaction conditions are generally mild, with temperatures maintained at room temperature to 50°C, and the use of common organic solvents like dichloromethane or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials used are often sourced in bulk to reduce costs, and the entire process is monitored using advanced analytical techniques like HPLC and NMR to ensure quality control .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced using agents like sodium borohydride to convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium hydride in DMF (dimethylformamide) at 0°C to 50°C.
Major Products Formed
Oxidation: 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetic acid.
Reduction: 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the modulation of protein activity. It has been shown to interact with cereblon (CRBN) protein, leading to the selective degradation of target proteins such as GSPT1. This mechanism involves the formation of a ternary complex with CRBN and the target protein, facilitating ubiquitination and subsequent proteasomal degradation . This pathway is particularly relevant in the context of cancer therapy, where the degradation of specific proteins can inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: Another compound that modulates CRBN activity but with a different structure and potency.
Thalidomide: The first-generation immunomodulatory drug that also targets CRBN but has a different safety profile.
Lenalidomide: A second-generation CRBN modulator with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde is unique due to its specific structural features that allow for selective targeting of CRBN and its associated proteins. This selectivity makes it a valuable tool in both research and therapeutic applications, offering advantages over other CRBN modulators in terms of specificity and potency .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C15H15N3O4/c1-17-13-9(7-8-19)3-2-4-10(13)18(15(17)22)11-5-6-12(20)16-14(11)21/h2-4,8,11H,5-7H2,1H3,(H,16,20,21) |
InChI Key |
IJPRUXSUHKTNHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.